7-(Benzyloxy)quinolin-4-ol
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Chemical Biology
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtulane.eduresearchgate.net Its structural framework is a constituent of numerous natural products, most notably the Cinchona alkaloids like quinine, and has been synthetically adapted to produce a wide array of pharmacologically active compounds. The versatility of the quinoline nucleus allows for the creation of structurally diverse derivatives, which have shown a broad spectrum of biological activities. tulane.eduorientjchem.org
Quinoline-based compounds have been investigated and developed for their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.orgnih.gov The unique electronic properties and the ability to introduce various functional groups onto the quinoline ring system enable the fine-tuning of its pharmacological profile, including solubility, bioavailability, and target selectivity. orientjchem.org This adaptability has made quinoline a focal point in the design and synthesis of novel bioactive molecules aimed at a multitude of therapeutic targets. orientjchem.orgnih.gov
Rationale for Investigating 7-(Benzyloxy)quinolin-4-ol and its Derivatives
The investigation into this compound is rooted in the established importance of the broader quinoline class. The specific substitution pattern of this compound—a hydroxyl group at the 4-position and a benzyloxy group at the 7-position—offers a unique combination of structural features for scientific exploration. The hydroxyl group at the 4-position is a key feature, potentially participating in hydrogen bonding with biological targets. vulcanchem.com
The benzyloxy group at the 7-position introduces a bulky, lipophilic substituent which can influence the compound's interaction with target proteins and its pharmacokinetic properties. The synthesis of derivatives from this compound, such as 7-(benzyloxy)-4-chloroquinazoline, highlights its role as a key intermediate in the creation of more complex molecules with potential therapeutic applications. atlantis-press.comgoogle.com Research into derivatives often involves modifying these key positions to explore structure-activity relationships (SAR), aiming to optimize biological activity. vulcanchem.com
Overview of Research Objectives and Scope
Research centered on this compound and its derivatives is primarily driven by objectives within drug discovery and development. A major goal is the synthesis and evaluation of novel compounds for hyperproliferative diseases, such as cancer. google.com Studies have utilized this compound as a starting material to create inhibitors of protein tyrosine kinases, which are crucial in cellular signaling pathways that govern proliferation, differentiation, and apoptosis. google.com
The scope of this research involves multi-step synthetic chemistry to produce derivatives, followed by biological screening to assess their activity. For instance, this compound can be converted to a chloro-derivative, which then serves as a building block for further molecular elaboration. google.com The overarching objective is to identify new chemical entities with potent and selective biological effects, contributing to the pipeline of potential future therapeutics.
Data Tables
Table 1: Properties of this compound
| Property | Value/Description | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₁₆H₁₃NO₂ | sigmaaldrich.com |
| Molecular Weight | 251.28 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
| Storage | Sealed in dry, Room Temperature | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRHYWEGFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610566 | |
| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749922-34-7 | |
| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Potential of 7 Benzyloxy Quinolin 4 Ol Derived Compounds
Anticancer and Antitumor Activities
Quinoline (B57606) derivatives are well-established as a promising class of anticancer agents. arabjchem.org Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, disruption of cell proliferation, and induction of programmed cell death. arabjchem.org
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and survival. google.com Their abnormal activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. google.com Derivatives of the quinoline scaffold have been identified as potent inhibitors of several key RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR), and Axl. google.comfrontiersin.org
The inhibition of these kinases can disrupt tumor angiogenesis (the formation of new blood vessels), metastasis, and cell proliferation. google.com For instance, certain substituted quinoline compounds are designed to be multi-target inhibitors, simultaneously blocking signaling from VEGFR, c-Met, and Axl. google.com Research has shown that 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives can exhibit significant c-Met inhibition, with IC50 values in the nanomolar range. researchgate.net Similarly, other quinoline-based structures have demonstrated potent inhibition of VEGFR-2. researchgate.net
Cabozantinib, a marketed drug that inhibits MET, VEGFR, and AXL, showcases the clinical potential of targeting these RTKs. acs.org Novel quinoline-based inhibitors are continuously being developed; for example, compound CT053PTSA was found to inhibit the phosphorylation of MET, AXL, and VEGFR2 with IC50 values of 7.0 nM, 0.44 nM, and 1.1 nM, respectively, in cellular assays. frontiersin.org The dual or multi-targeting capability of these compounds is advantageous, as it can potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways. google.comacs.org
A significant body of research has demonstrated the broad-spectrum antiproliferative activity of 7-(benzyloxy)quinolin-4-ol derivatives against a variety of human cancer cell lines. nih.govsci-hub.se
One study detailed the synthesis of forty-five 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives. nih.govnih.gov Several of these compounds exhibited high potency against multiple cancer cell lines, as highlighted in the table below. nih.govnih.gov Notably, these compounds showed selectivity, with significantly lower toxicity towards normal human cells. nih.gov
| Compound | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung) | COLO 205 (Colon) |
|---|---|---|---|---|
| 7e | < 1 | < 1 | < 1 | < 1 |
| 8e | < 1 | < 1 | < 1 | < 1 |
| 9b | < 1 | < 1 | < 1 | < 1 |
| 9c | < 1 | < 1 | < 1 | < 1 |
| 9e | < 1 | < 1 | < 1 | < 1 |
| 10c | < 1 | < 1 | < 1 | < 1 |
| 10e | < 1 | < 1 | < 1 | < 1 |
| 11c | < 1 | < 1 | < 1 | < 1 |
| 11e | < 1 | < 1 | < 1 | < 1 (nanomolar potency) |
In another investigation, a series of 7-alkoxy substituted quinoline derivatives were synthesized and evaluated. sci-hub.se These compounds also displayed potent antiproliferative effects, particularly those with bulky alkoxy substituents at the 7-position.
| Compound | HCT-116 (Colon) | NCI-H1650 (Lung) |
|---|---|---|
| 9k | 0.80 | 0.63 |
| 10g | < 1.0 | < 1.0 |
These findings underscore the potential of this chemical class to yield potent and selective anticancer agents effective against a wide range of tumor types. nih.govsci-hub.se
Beyond inhibiting proliferation, a key mechanism of action for many quinoline-based anticancer compounds is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. arabjchem.org
Mechanistic studies on potent compounds like the benzyloxyquinolin-2(1H)-one derivative 11e revealed its ability to induce apoptosis through both intrinsic and extrinsic signaling pathways. nih.govnih.gov This compound was found to disrupt the assembly of microtubules, essential components of the cellular skeleton, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death. nih.govnih.gov The process involved the activation of key apoptotic proteins, including caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Similarly, another study identified a quinoline derivative, 10g , that triggers apoptosis in colorectal cancer cells through a p53-dependent mechanism. sci-hub.se This compound was shown to activate the transcriptional activity of the p53 tumor suppressor protein, a central regulator of cell cycle arrest and apoptosis. sci-hub.se Flow cytometry analysis often confirms these effects, showing an accumulation of cells in a specific phase of the cell cycle and an increase in the apoptotic cell population following treatment with these derivatives. nih.govsemanticscholar.org
Antimicrobial Activities
The quinoline core is fundamental to a number of successful antimicrobial agents. rsc.org Research into this compound and related structures has revealed promising activity against both bacteria and mycobacteria, including strains resistant to existing drugs.
Derivatives of the this compound scaffold have been investigated for their antibacterial properties against a range of pathogens. A study on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives demonstrated notable activity against several bacterial species. nih.govacs.org The minimum inhibitory concentrations (MIC) for some of these compounds are presented below.
| Compound | P. mirabilis | B. subtilis | S. albus |
|---|---|---|---|
| 9a | 31.25 | 31.25 | - |
| 9b | 62.5 | - | 62.5 |
| 9c | 62.5 | - | - |
| 9d | 62.5 | - | - |
Another series of compounds, 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinolines, also showed potent antibacterial activity. nih.gov Compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) was identified as a particularly potent inhibitor, with an MIC of 0.5 μg/mL against Escherichia coli, which was superior to the reference drugs ciprofloxacin (B1669076) and amoxicillin (B794) under the same testing conditions. nih.gov It also showed activity against several other gram-negative bacterial strains. nih.gov This demonstrates the potential of these quinoline derivatives to act as broad-spectrum antibacterial agents.
Tuberculosis (TB) remains a major global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). acs.org The quinoline scaffold is central to the anti-TB drug bedaquiline, highlighting its importance in this therapeutic area. rsc.orgmdpi.com
Several studies have focused on developing novel quinoline derivatives with potent anti-TB activity. In one such study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated against the Mtb H37Rv strain. mdpi.com Two compounds from this series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line anti-TB drug isoniazid, while also demonstrating selectivity for the bacillus over mammalian cells. mdpi.com
| Compound | MIC against M. tuberculosis H37Rv (µM) |
|---|---|
| 9j | 2.9 |
| 9q | 2.5 |
| Isoniazid (Reference) | 2.3 |
Other research has identified quinoline-based compounds that are active against both replicating and non-replicating persistent forms of Mtb. acs.org For example, compounds 7g and 13 from a quinoline-isoxazole series showed submicromolar activity against replicating Mtb and also retained their potency against rifampin, isoniazid, and streptomycin-resistant strains. acs.org The mechanism of action for some quinoline derivatives involves targeting the cytochrome bc1 complex, a critical component of the mycobacterial respiratory chain. pucrs.brsemanticscholar.org This research avenue holds significant promise for the development of new drugs to shorten treatment regimens and combat resistant TB infections. acs.org
Antifungal Efficacy
Quinoline derivatives are recognized for their antifungal properties. mdpi.org Modifications to the quinoline ring can enhance their activity against various fungal strains. mdpi.org For instance, a series of 7-chloro-4-arylhydrazonequinolines demonstrated in vitro antifungal activity against eight oral fungi, including several Candida species. nih.gov Some of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. nih.gov
In another study, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. acs.org The structure-activity relationship (SAR) analysis revealed that substitutions on the benzyloxy group, such as with 4-Br, 4-Cl, 4-CH3, or 2-CN 3,5-difluoro groups, resulted in good activity against A. niger. acs.org Specifically, the unsubstituted benzyloxy derivative showed a promising MIC of 31.25 μM against A. niger. acs.org
| Compound/Derivative | Fungal Strain(s) | Observed Activity (MIC/MFC) | Reference |
| 7-chloro-4-arylhydrazonequinolines | Candida albicans, C. parapsilosis, C. lipolytica, C. tropicalis, C. famata, C. glabrata, Rhodutorula mucilaginosa, R. glutinis | Comparable to fluconazole | nih.gov |
| 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Aspergillus niger | MIC: 31.25 μM | acs.org |
| Bromo derivatives of 2-methylquinolin-8-ol | Various fungal strains | Highest antifungal activity among tested compounds | mdpi.org |
Antiparasitic Activities
The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). Research continues to explore new quinoline derivatives to combat parasitic diseases. nih.gov
Quinoline-based compounds are a cornerstone in the fight against malaria, with a proven track record against Plasmodium falciparum and P. vivax. nih.gov The mechanism of action often involves accumulation in the parasite's acidic food vacuole and disruption of heme detoxification. nih.gov
Several studies have highlighted the potential of new quinoline derivatives. For instance, a series of 7-chloro-4-aminoquinoline derivatives showed promising antimalarial effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Another study on quinoline-benzofuran and quinoline-benzothiophene derivatives found them to be effective against the NF54 chloroquine-sensitive strain of P. falciparum in vitro. researchgate.net Interestingly, compounds with an amide linkage were an order of magnitude more efficacious than their ester counterparts. researchgate.net
Leishmaniasis is another parasitic disease targeted by quinoline derivatives. scielo.br A derivative of 7-chloroquinoline, Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), demonstrated significant in vitro activity against Leishmania amazonensis amastigotes. scielo.brnih.gov In vivo studies with Hydraqui-treated mice also showed a notable reduction in lesion size and parasite load. scielo.brnih.gov
Other studies have explored various substituted quinolines. For example, a series of 2-aryl quinolines were evaluated against L. braziliensis, with one derivative showing considerable effects against both promastigotes and amastigotes. nih.gov Furthermore, quinoline derivatives containing phosphine (B1218219) oxide groups were found to be significantly more active against L. infantum promastigotes and amastigotes compared to those with phosphine sulfide (B99878) groups. nih.gov
| Compound/Derivative | Parasite | Key Findings | Reference |
| 7-chloro-4-aminoquinoline derivatives | Plasmodium falciparum (3D7 and Dd2 strains) | Promising antimalarial effects | nih.gov |
| Quinoline-benzofuran and -benzothiophene derivatives | Plasmodium falciparum (NF54 strain) | Amide-linked compounds were more potent | researchgate.net |
| Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) | Leishmania amazonensis | Significant in vitro and in vivo activity | scielo.brnih.gov |
| 2-aryl quinolines | Leishmania braziliensis | One derivative showed considerable activity | nih.gov |
| Quinoline derivatives with phosphine oxide groups | Leishmania infantum | Significant activity against promastigotes and amastigotes | nih.gov |
Antiviral Activities, Including HIV Reverse Transcriptase Inhibition
The antiviral potential of quinoline derivatives has been an area of active investigation. rsc.org Some quinoline derivatives have been reported to possess anti-HIV activity. mdpi.com A study focusing on 7-chloro-4-aminoquinoline derivatives revealed that some of these compounds exhibited in vitro activity against Influenza A virus (IAV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov In particular, a compound bearing an N-mesityl thiourea (B124793) group displayed notable anti-infectious effects against malaria, IAV, and SARS-CoV-2, suggesting potential for development as a broad-spectrum anti-infective agent. nih.gov While the provided search results highlight general antiviral activities of quinoline derivatives, specific information on the HIV reverse transcriptase inhibition of this compound derived compounds is not detailed.
Neurological and Central Nervous System Activities (e.g., Anticonvulsant Potential)
Quinoline derivatives have also been explored for their effects on the central nervous system, including potential anticonvulsant properties. rsc.orgresearchgate.net One study highlighted that 7-(4-fluorobenzyloxy)-4,5-dihydro- evitachem.comnih.govtriazolo[4,3-a]quinoline showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are models for screening anticonvulsant drugs. researchgate.net The compound exhibited favorable ED50 values and a good protective index, indicating its potential as an anticonvulsant agent. researchgate.net
Enzyme Modulation and Other Pharmacological Profiles (e.g., Anti-inflammatory, Antioxidant)
The pharmacological versatility of quinoline derivatives extends to enzyme modulation and other activities like anti-inflammatory and antioxidant effects. rsc.org
Enzyme Modulation: 7-Benzyloxyquinoline (B143902) is known to interact with cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. nih.gov Studies have shown that 7-benzyloxyquinoline, along with other substrates, binds to the active site of CYP3A4, suggesting that it can act as an inhibitor of this enzyme. nih.gov This has implications for predicting drug-drug interactions. nih.gov The CYP450 superfamily of enzymes plays a significant role in the metabolism of a vast number of compounds, and their inhibition can be a therapeutic strategy in various diseases, including cancer. researchgate.net
Anti-inflammatory and Antioxidant Activities: Quinoline derivatives have been reported to exhibit anti-inflammatory and antioxidant properties. rsc.orgresearchgate.net While the direct anti-inflammatory and antioxidant activities of this compound derivatives were not the primary focus of the provided search results, the general class of quinoline compounds is recognized for these effects. rsc.org
Mechanistic Investigations of 7 Benzyloxy Quinolin 4 Ol Derived Bioactivity
Identification of Molecular Targets and Ligand-Target Interactions
Scientific inquiry has identified key enzymes involved in cell signaling and cancer progression as molecular targets for 7-(benzyloxy)quinolin-4-ol and its derivatives. A notable target is the proto-oncogene tyrosine-protein kinase c-Src, an enzyme that plays a pivotal role in cell proliferation, differentiation, and survival. google.comgoogle.com Dysregulation of c-Src is frequently linked to the development and progression of cancer. google.comgoogle.com
Derivatives of this compound have been shown to act as inhibitors of protein tyrosine kinases. google.comgoogle.com The proposed mechanism suggests that these compounds may function as multi-functional inhibitors, potentially targeting receptor tyrosine kinases such as VEGFR, c-Met (HGFR), and Axl. google.com The quinoline (B57606) structure is central to this inhibitory activity.
Another significant molecular target for compounds with a quinoline backbone is the Vascular Endothelial Growth Factor Receptor (VEGFR). google.com VEGFRs, particularly VEGFR-2, are crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. google.com By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby hindering their development.
Furthermore, 7-benzyloxyquinoline (B143902) has been identified as a substrate for Cytochrome P450 3A4 (CYP3A4), a vital enzyme in drug metabolism. nih.gov This interaction is an important consideration in the pharmaceutical screening of new chemical entities to predict potential drug-drug interactions. nih.gov
| Molecular Target | Type of Interaction | Implication |
| Protein Tyrosine Kinases (e.g., c-Src) | Inhibition | Modulation of cell proliferation, differentiation, and survival. google.comgoogle.com |
| VEGF Receptors (VEGFR) | Inhibition | Anti-angiogenic effects, reducing tumor growth. google.com |
| Cytochrome P450 3A4 (CYP3A4) | Substrate Binding | Potential for drug-drug interactions. nih.gov |
Elucidation of Cellular Signaling Pathway Modulation
By inhibiting key molecular targets, this compound and its derivatives can modulate various downstream cellular signaling pathways. The inhibition of protein tyrosine kinases like c-Src and VEGFR directly impacts pathways that control cell metabolism, cell cycle progression, proliferation, and apoptosis. google.comgoogle.com
The inhibition of VEGFR, for instance, disrupts the signaling cascade responsible for angiogenesis. VEGFR-2 is known to mediate the majority of cellular responses to VEGF, including its mitogenic and angiogenic effects. google.com Consequently, inhibition of this receptor can lead to a reduction in the formation of new blood vessels that tumors rely on for growth.
Quinoline derivatives have been shown to induce apoptosis and disrupt cell migration, key processes in cancer progression. arabjchem.org The modulation of these pathways is a cornerstone of their potential anticancer activity. arabjchem.org Some quinoline compounds have also been found to influence the p53 pathway, which is critical for tumor suppression. For example, 4-(Benzyloxy)phenol has been shown to activate p53 expression, leading to an antimycobacterial response. nih.gov
Analysis of Binding Mechanisms with Biological Macromolecules (e.g., DNA, Enzymes)
The primary binding mechanism for this compound and its derivatives appears to be their interaction with enzymes, particularly protein kinases. google.comgoogle.com The quinoline scaffold can be strategically modified to enhance binding affinity and selectivity for specific molecular targets. For instance, the introduction of a benzyloxy group can increase the compound's lipophilicity, potentially favoring hydrophobic interactions within the binding site of an enzyme. nih.gov
Molecular docking studies have provided insights into these interactions. For some quinoline derivatives, the quinoline scaffold is positioned within a hydrophobic pocket of the target enzyme, forming stacking interactions with amino acid residues. acs.org Hydrogen bonds and other electrostatic interactions also contribute to the binding affinity. acs.org
While some quinoline-based compounds are known to interact with DNA, often through intercalation, this has not been identified as the primary mechanism for the bioactivity of this compound itself. jbcpm.comsemanticscholar.org Instead, its effects are more directly attributed to the modulation of enzyme activity. google.comgoogle.com
Influence on Key Cellular Processes (e.g., Microtubule Assembly, Caspase Activation)
The modulation of cellular signaling pathways by this compound and its derivatives culminates in significant effects on key cellular processes. A prominent outcome is the induction of apoptosis, or programmed cell death, in cancer cells. arabjchem.org This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov
For example, certain survivin inhibitors with a quinoline structure have been shown to activate caspases 3/7 and 9. nih.govscispace.com Survivin is a protein that is overexpressed in many cancers and plays a role in inhibiting apoptosis. plos.org By inhibiting survivin, these compounds can trigger the caspase cascade and lead to cancer cell death. nih.govplos.org
Some quinoline derivatives have also been found to inhibit tubulin polymerization. nih.gov Tubulin is the protein that forms microtubules, which are essential components of the cellular cytoskeleton and are critical for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
| Cellular Process | Influence of this compound Derivatives | Consequence |
| Apoptosis | Induction through various mechanisms, including caspase activation. arabjchem.orgnih.gov | Programmed cell death of cancer cells. |
| Cell Cycle | Arrest, often in the G2/M phase, through mechanisms like tubulin polymerization inhibition. nih.gov | Inhibition of cell proliferation. |
| Angiogenesis | Inhibition through targeting of VEGFR signaling. google.com | Reduced blood supply to tumors. |
| Caspase Activation | Activation of key caspases such as caspase-3, -7, and -9. nih.govscispace.com | Execution of the apoptotic pathway. |
Structure Activity Relationship Sar Studies of 7 Benzyloxy Quinolin 4 Ol Analogues
Impact of Substituent Variations on the Quinoline (B57606) Ring System
The substitution pattern on the quinoline ring of 7-(benzyloxy)quinolin-4-ol analogues is a key determinant of their biological potency. Research has demonstrated that the nature and position of substituents significantly modulate the pharmacological effects.
For instance, in a series of quinoline derivatives, the presence of a fluorine atom at the C6 position was found to be optimal for certain activities. mdpi.com Conversely, the introduction of a methoxy (B1213986) group at the C8 position has also been shown to improve antitumor properties. mdpi.com In the context of 4-aminoquinoline (B48711) derivatives, which can be considered analogues where the 4-hydroxyl group is replaced, substitutions at the 6- and 7-positions are crucial. Generally, electron-withdrawing groups at these positions tend to influence activity. For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, compounds with chlorine or bromine at the 6-position were the most effective against M. tuberculosis. pucrs.br In contrast, unsubstituted analogues at this position showed lower activity. pucrs.br
Furthermore, studies on quinoline-3-carboxamide (B1254982) derivatives as Cholesteryl Ester Transfer Protein (CETP) inhibitors revealed that compounds substituted with a 6-benzyloxy-7-methoxy group configuration possessed more potent inhibitory activity compared to those with a 6-phenyl substitution. mdpi.com This highlights the synergistic effect of having an alkoxy group at position 7 in conjunction with a benzyloxy group at position 6.
The following table summarizes the impact of various substituents on the quinoline ring on the biological activity of quinoline analogues.
| Position on Quinoline Ring | Substituent | Observed Effect on Biological Activity | Reference Compound(s) |
| C6 | Fluorine | Optimal for certain activities | Quinolone-4-ones |
| C8 | Methoxy | Improved antitumor properties | Quinolone-4-ones |
| C6 | Chlorine/Bromine | Most effective against M. tuberculosis | N-(4-(benzyloxy)benzyl)-4-aminoquinolines |
| C6 & C7 | Benzyloxy & Methoxy | Potent CETP inhibitory activity | Quinoline-3-carboxamide derivatives |
Role of the Benzyloxy Moiety in Conferring Biological Efficacy
The benzyloxy group at the 7-position of the quinolin-4-ol scaffold is not merely a placeholder but plays a significant role in the biological efficacy of these molecules. Its size, lipophilicity, and potential for specific interactions with biological targets are critical.
In studies of quinoline inhibitors of Plasmodium N-myristoyltransferase, replacing a 6-methoxy group with a 6-benzyloxy group resulted in an eight-fold improvement in activity. rsc.org This enhancement is attributed to the ability of the benzyloxy group to establish edge-to-face π-π interactions with phenylalanine and tyrosine residues in the enzyme's binding pocket. rsc.org This suggests that the benzyloxy moiety can provide crucial hydrophobic and aromatic interactions that anchor the molecule to its target.
Furthermore, modifications to the phenyl ring of the benzyloxy group can fine-tune the activity. For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the presence of halogens like chlorine and fluorine at the 4-position of the benzyl (B1604629) ring resulted in more potent molecules against M. tuberculosis compared to the unsubstituted benzyloxy analogue. pucrs.br Conversely, introducing a second fluorine atom at the 3-position of the benzyl ring diminished the inhibitory capacity. pucrs.br
Research on 7-alkoxy-4,5-dihydro- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]quinoline-1(2H)-one derivatives as anticonvulsants also highlighted the importance of the benzyloxy group. The 7-benzyloxy derivative was among the most active compounds in this series. amazonaws.com
The table below illustrates the effect of the benzyloxy group and its modifications on biological activity.
| Modification | Resulting Moiety | Impact on Biological Activity | Compound Series |
| Replacement of 6-methoxy | 6-Benzyloxy | 8-fold improvement in activity | Plasmodium N-myristoyltransferase inhibitors |
| Substitution on benzyl ring | 4-Chloro or 4-Fluoro | Increased potency | N-(4-(benzyloxy)benzyl)-4-aminoquinolines |
| Disubstitution on benzyl ring | 3,4-Difluoro | Reduced inhibitory capacity | N-(4-(benzyloxy)benzyl)-4-aminoquinolines |
| Presence of benzyloxy group | 7-Benzyloxy | Potent anticonvulsant activity | 7-alkoxy- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]quinoline-1(2H)-ones |
Effects of Modifications at the Hydroxyl Position on Activity Profiles
The hydroxyl group at the C4 position of the quinoline ring is a critical functional group that often participates in key hydrogen bonding interactions with biological targets. vulcanchem.com Consequently, its modification or replacement significantly alters the activity profile of the resulting analogues.
Replacing the 4-hydroxyl group with a 4-amino group to form 4-aminoquinolines is a common strategy that often retains or enhances biological activity, albeit sometimes through a different mechanism of action. For instance, 4-aminoquinoline derivatives have shown potent antiproliferative activity. farmaceut.org In a study of tacrine-8-hydroxyquinoline analogues for Alzheimer's disease, an amino group at the 4-position of the quinoline ring showed similar activity to a hydroxyl group. arabjchem.org
Furthermore, O-alkylation of the 4-hydroxyl group to form ether-linked derivatives is another important modification. For example, 2-(quinolin-4-yloxy)acetamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov The activity of these compounds is highly dependent on the nature of the substituent on the acetamide (B32628) nitrogen, indicating that the 4-oxy-acetamide linker effectively positions the terminal group for interaction with the target. nih.gov
The table below summarizes the effects of modifications at the 4-hydroxyl position.
| Original Group | Modified Group | Effect on Activity Profile | Compound Class |
| 4-Hydroxyl | 4-Carboxylic acid | Significant alteration of biological activity | 6-(Benzyloxy)quinoline derivatives |
| 4-Hydroxyl | 4-Amino | Retention or enhancement of activity (e.g., antiproliferative) | 4-Aminoquinolines |
| 4-Hydroxyl | 4-O-acetamide | Potent antitubercular activity, dependent on further substitution | 2-(Quinolin-4-yloxy)acetamides |
Stereochemical Influences on Pharmacological Activity and Selectivity
Stereochemistry can play a profound role in the pharmacological activity and selectivity of quinoline-based compounds. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site and interacts with its biological target.
In a series of α2C-adrenoceptor antagonists, substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline scaffold exerted a significant and stereospecific beneficial effect on affinity and potency. researchgate.net This indicates that the spatial orientation of the substituent is critical for optimal interaction with the receptor.
Studies on decahydroquinoline (B1201275) derivatives, which are saturated analogues of the quinoline system, also highlight the importance of stereochemistry. For example, the relative stereochemistry between substituents, such as an axial phenyl group, is a key feature in defining the compound's structure and potential biological activity. ontosight.ai The axial or equatorial orientation of the hydroxyl group at the 4-position also defines distinct isomers with potentially different pharmacological profiles. ontosight.ai
While specific stereochemical studies on this compound itself are not widely reported in the provided context, the principles derived from related quinoline structures underscore the potential for stereoisomers of its analogues to exhibit different biological activities and selectivities. The synthesis of chiral dynemicin A analogues from 2-(quinolin-4-yl)propane-1,3-diol, where stereoselective synthesis was a key aspect, further emphasizes the importance of controlling stereochemistry in developing biologically active quinoline derivatives. nih.gov
The following table provides examples of stereochemical influences in quinoline analogues.
| Compound Series | Stereochemical Feature | Impact on Pharmacological Activity |
| α2C-Adrenoceptor Antagonists | Substitution at the 3-position of a piperazine ring | Stereospecific beneficial effect on affinity and potency |
| Decahydroquinolines | Axial vs. Equatorial orientation of the 4-hydroxyl group | Defines distinct isomers with potentially different activities |
| Dynemicin A Analogues | Stereoselective synthesis from a chiral diol | Crucial for obtaining the desired biologically active compound |
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 7-(Benzyloxy)quinolin-4-ol, to the active site of a target protein. This method is crucial for understanding the structural basis of a ligand's biological activity and for guiding the design of more potent and selective inhibitors.
Table 1: Representative Molecular Docking Applications for Quinoline (B57606) Scaffolds
| Target Protein | Quinoline Derivative Type | Key Interactions Observed |
| DNA Gyrase | Fluoroquinolones | Hydrogen bonding, metal coordination |
| Epidermal Growth Factor Receptor (EGFR) | 4-Anilinoquinazolines | Hydrogen bonding with backbone residues, hydrophobic interactions |
| Leishmania N-myristoyltransferase | 2-Aryl-quinoline-4-carboxylic acids | Stable binding within the active site |
Note: This table represents general findings for the broader class of quinoline derivatives, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the activity of novel, untested molecules.
For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. To date, no specific QSAR models have been published that are focused on this compound itself. However, QSAR studies on broader classes of quinoline derivatives have been instrumental in optimizing their therapeutic properties for various applications, including anticancer and antimalarial agents. nih.govresearchgate.net
De Novo Design Strategies Utilizing the this compound Scaffold
De novo drug design is a computational strategy that involves the generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or within the constraints of a target's binding site. The this compound core could serve as a foundational scaffold for such design strategies. Computational algorithms can be employed to explore chemical space and suggest modifications or additions to this scaffold that are predicted to enhance binding affinity, selectivity, or other drug-like properties.
While the concept of using privileged structures like quinoline in de novo design is well-established, specific examples of de novo design campaigns originating from the this compound scaffold have not been reported in the scientific literature.
Application of Machine Learning in Chemical Space Exploration and Compound Optimization
Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of analyzing vast datasets to identify promising drug candidates, predict their properties, and guide their optimization. ML models can be trained on large libraries of chemical structures and their associated biological activities to learn complex structure-activity relationships.
In the context of this compound, ML could be applied to explore the vast chemical space around this scaffold, predicting the biological activities of virtual derivatives and prioritizing them for synthesis and testing. While the application of ML to quinoline derivatives as a class is an active area of research, there are no specific published studies detailing the use of machine learning for the exploration and optimization of compounds directly related to this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can provide fundamental insights into a molecule's geometry, stability, and reactivity. For this compound, quantum chemical methods could be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions. While these methods are broadly applicable, specific quantum chemical studies on this compound are not currently available in the peer-reviewed literature. However, such calculations have been performed on related quinoline derivatives to elucidate their structural and electronic properties. wgtn.ac.nz
Metabolism and Pharmacokinetics Research
Identification and Characterization of Metabolic Pathways
The primary metabolic pathway anticipated for 7-(Benzyloxy)quinolin-4-ol is O-debenzylation. This reaction involves the cleavage of the benzyl (B1604629) group from the quinoline (B57606) core, leading to the formation of its primary metabolite, 7-hydroxyquinolin-4-ol. This is a common metabolic route for compounds containing a benzyloxy moiety. For instance, a known human metabolite of the related compound 7-benzyloxyquinoline (B143902) is 7-Hydroxyquinoline (B1418103), suggesting a similar debenzylation process. nih.gov
Beyond this initial step, the quinoline ring itself is susceptible to further metabolic transformations. Based on the metabolism of quinoline, other potential pathways could include oxidation of the quinoline nucleus. nih.gov
Role of Cytochrome P450 Enzymes and Other Biotransformation Systems
The metabolism of xenobiotics like this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govnih.gov Studies on analogous compounds provide strong indications of the specific CYP isoforms likely involved in the biotransformation of this compound.
Research on 7-benzyloxyquinoline has shown that its metabolism to 7-hydroxyquinoline is handled by CYP3A enzymes, specifically CYP3A2 and, to a lesser extent, CYP3A1 in rat models. nih.gov Furthermore, the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a compound also featuring a benzyloxy group, is primarily catalyzed by CYP1A2 and CYP3A4 in human liver microsomes, with minor contributions from CYP2C9 and CYP2C19. nih.gov Given these precedents, it is highly probable that CYP3A4 and CYP1A2 are the principal enzymes responsible for the O-debenzylation of this compound in humans.
The metabolism of the quinoline structure itself has been shown to involve other CYP isoforms. For instance, the formation of quinoline-1-oxide from quinoline is mainly catalyzed by CYP2A6, while the production of 3-hydroxyquinoline (B51751) is primarily mediated by CYP2E1 in human liver microsomes. nih.gov This suggests that after the initial debenzylation, the resulting 7-hydroxyquinolin-4-ol could be a substrate for these or other CYP enzymes.
Table 1: Potential Cytochrome P450 Enzymes in the Metabolism of this compound and Related Compounds
| Enzyme Family | Specific Isoform | Role in Metabolism of Related Compounds |
|---|---|---|
| CYP1A | CYP1A2 | Primary enzyme in the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin. nih.gov |
| CYP2C | CYP2C9, CYP2C19 | Minor role in the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin. nih.gov |
| CYP2A | CYP2A6 | Principal enzyme for quinoline-1-oxide formation from quinoline. nih.gov |
| CYP2E | CYP2E1 | Principal enzyme for 3-hydroxyquinoline formation from quinoline. nih.gov |
| CYP3A | CYP3A4 | Primary enzyme in the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin. nih.gov |
Analysis of Phase I and Phase II Metabolic Processes
The biotransformation of drugs and other foreign compounds in the body typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). longdom.orgminia.edu.eg
Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent compound, generally making it more polar. nih.govlongdom.org For this compound, the key Phase I reactions are expected to be:
O-Debenzylation: As previously mentioned, this is the primary anticipated metabolic step, catalyzed by CYP enzymes (likely CYP3A4 and CYP1A2), to form 7-hydroxyquinolin-4-ol.
Hydroxylation: The quinoline ring system can undergo hydroxylation at various positions. The formation of 3-hydroxyquinoline from quinoline is a known metabolic pathway mediated by CYP2E1. nih.gov Therefore, the 7-hydroxyquinolin-4-ol metabolite could be further hydroxylated.
N-oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation, which could lead to the formation of an N-oxide metabolite. The metabolism of quinoline to quinoline-1-oxide is primarily carried out by CYP2A6. nih.gov
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.govlongdom.orgupol.cz The hydroxyl group of the primary metabolite, 7-hydroxyquinolin-4-ol, is a prime site for Phase II conjugation reactions, including:
Glucuronidation: This is a common Phase II reaction where glucuronic acid is attached to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: A sulfate (B86663) group can be added to the hydroxyl group, a reaction mediated by sulfotransferases (SULTs).
These conjugation reactions would result in highly polar metabolites that can be readily eliminated from the body, primarily through urine.
Profiling of Metabolites and Their Biological Activity
The primary metabolite of this compound is predicted to be 7-hydroxyquinolin-4-ol. The biological activity of this metabolite would be of significant interest. Often, metabolites can have pharmacological activity that is similar to, different from, or even greater than the parent compound. nih.gov For example, in some cases, the hydroxylation of a compound can lead to a more active form.
Further metabolism of 7-hydroxyquinolin-4-ol through hydroxylation or N-oxidation would produce additional metabolites. The biological activity of these subsequent metabolites would also need to be assessed to fully understand the pharmacological and toxicological profile of the parent compound. The conjugated metabolites produced in Phase II are typically inactive and are primarily involved in the detoxification and elimination of the compound. upol.cz
Table 2: Predicted Metabolites of this compound and Their Metabolic Pathways
| Metabolite | Metabolic Pathway | Phase | Potential Enzymes Involved |
|---|---|---|---|
| 7-Hydroxyquinolin-4-ol | O-Debenzylation | Phase I | CYP3A4, CYP1A2 |
| Hydroxylated 7-hydroxyquinolin-4-ol | Aromatic Hydroxylation | Phase I | CYP enzymes (e.g., CYP2E1) |
| 7-Hydroxyquinolin-4-ol-N-oxide | N-oxidation | Phase I | CYP enzymes (e.g., CYP2A6) |
| 7-Hydroxyquinolin-4-ol glucuronide | Glucuronidation | Phase II | UGTs |
Emerging Applications and Material Science Perspectives
Integration into Organic Electronic Materials and Devices
The quinoline (B57606) scaffold is a well-established component in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Derivatives of 8-hydroxyquinoline, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), are widely utilized as electron-transporting and emissive materials in OLEDs due to their thermal stability and luminescent properties. iscience.inscispace.com
While direct integration of 7-(Benzyloxy)quinolin-4-ol into OLEDs has not been extensively reported, its structural similarity to these proven materials suggests significant potential. The quinolin-4-ol core can act as a coordinating ligand for metal ions, similar to 8-hydroxyquinoline, forming complexes that could exhibit desirable electroluminescent properties. The benzyloxy group at the 7-position offers a site for modifying the electronic properties of the molecule, potentially tuning the emission color and improving device efficiency.
Research on related quinoline derivatives demonstrates the viability of this molecular core in light-emitting applications. For instance, an OLED device was successfully produced using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material. researchgate.net Furthermore, bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been fabricated into OLEDs that exhibit strong yellow electroluminescence. mdpi.com These examples underscore the potential of functionalized quinoline compounds, including this compound, as building blocks for novel organic electronic materials. The synthesis of new derivatives from this precursor could lead to materials with tailored properties for next-generation displays and solid-state lighting.
Table 1: Performance of OLEDs Based on Functionalized Quinoline Derivatives
| Emitting Material | Device Structure | Emission Color | Max. Brightness (cd/m²) | Reference |
|---|---|---|---|---|
| 5,7-dibromo-8-hydroxyquinoline | ITO/PEDOT:PSS/Emitter/Al | UV Region | Not Reported | researchgate.net |
| bis(2-(4-chlorophenyl)ethenyl]quinolin-8-ol) zinc | ITO/PEDOT:PSS/ZnStq_Cl:PVK/Al | Yellow (587 nm) | Not Reported | mdpi.com |
This table showcases the performance of OLEDs using quinoline derivatives structurally related to this compound, illustrating the potential of this class of compounds.
Development of Chemical Sensors and Probes
The inherent fluorescent properties of the quinoline ring system make it an excellent scaffold for the development of chemical sensors and probes. This compound serves as a valuable precursor for the synthesis of new fluorescent dyes and probes for biological imaging. The core structure can be chemically modified to create receptors for specific analytes. Upon binding of the target analyte, a change in the fluorescence properties of the molecule, such as intensity (turn-on/turn-off) or emission wavelength (ratiometric response), can be observed.
For example, derivatives of 1H-pyrazolo[3,4-b]quinoline, which also contain a quinoline core, have been successfully employed as fluorescent sensors for the detection of inorganic cations. nih.gov These sensors can exhibit high quantum yields and their fluorescence can be quenched or enhanced upon metal ion binding. One such sensor demonstrated a 13-fold increase in fluorescence quantum yield upon binding to Zn²⁺ ions, with a detection limit in the micromolar range. nih.gov
The 4-hydroxy group and the aromatic rings of this compound provide reactive sites for the introduction of specific recognition units (e.g., chelators for metal ions) and for tuning the photophysical properties of the resulting probe. The benzyloxy group, in particular, can be deprotected to yield a hydroxyl group, which can then be further functionalized to create a range of sensors for various applications in environmental monitoring and medical diagnostics.
Table 2: Characteristics of a Quinoline-Based Fluorescent Sensor for Zn²⁺
| Sensor | Fluorophore Core | Recognition Moiety | Analyte | Response | Detection Limit | Reference |
|---|
This table provides an example of a sensor based on a related quinoline scaffold, highlighting the design principles and performance metrics that could be achieved with derivatives of this compound.
Supramolecular Assemblies and Self-Organizing Systems
The ability of molecules to self-assemble into ordered supramolecular structures is a key area of materials science. This compound possesses the necessary functional groups to participate in such self-organizing systems. The molecule exists in tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). researchgate.net The quinolin-4(1H)-one tautomer features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
This arrangement is highly conducive to the formation of intermolecular hydrogen bonds. X-ray crystallography studies of the parent quinolin-4(1H)-one have shown that it forms hydrogen-bonded dimers in the solid state. researchgate.net This self-recognition motif, where monomers are connected by intermolecular N-H···O=C hydrogen bonds, can lead to the formation of well-defined one-dimensional chains or more complex three-dimensional networks.
The benzyloxy substituent in this compound can influence the packing of these assemblies through steric effects and potential π-π stacking interactions between the benzyl (B1604629) and quinoline aromatic rings. By modifying the substituent at the 7-position, it is possible to program the self-assembly process to create novel supramolecular architectures with specific functions, such as porous materials for storage or channels for ion transport.
Applications in Agricultural Chemistry
The quinoline scaffold is a "privileged structure" not only in medicinal chemistry but also in the discovery of new agrochemicals. nih.gov Quinoline derivatives have shown promise as effective and safe pesticides, with significant research focused on their development as fungicides. researchgate.netresearchgate.net
Recent studies have highlighted the potential of 4-quinolinol derivatives in combating phytopathogenic fungi. In one study, a series of derivatives based on a 2,8-bis(trifluoromethyl)-4-quinolinol lead structure were synthesized and evaluated for their antifungal activity against several important agricultural fungi. acs.org Several of these compounds exhibited potent activity, with some showing significantly better efficacy than commercial fungicides. For example, compound Ac12 from the study showed potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 0.52 and 0.50 µg/mL, respectively. acs.org This activity was superior to that of the commercial fungicide azoxystrobin. acs.org
These findings suggest that the 4-quinolinol core, as present in this compound, is a promising starting point for the development of new fungicidal agents. The benzyloxy group at the 7-position can be strategically modified to optimize the compound's activity spectrum, bioavailability, and environmental profile. Further research into derivatives of this compound could lead to the discovery of novel crop protection agents to address the challenges of fungal resistance and food security.
Table 3: Antifungal Activity of a 4-Quinolinol Derivative (Ac12)
| Pathogen | Ac12 EC₅₀ (µg/mL) | Azoxystrobin EC₅₀ (µg/mL) | 8-Hydroxyquinoline EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Sclerotinia sclerotiorum | 0.52 | >30 | 2.12 | acs.org |
This table illustrates the high antifungal potential of a 4-quinolinol derivative, providing a strong rationale for exploring this compound in agrochemical research.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The future development of analogues of 7-(Benzyloxy)quinolin-4-ol will heavily rely on rational design strategies informed by a deep understanding of structure-activity relationships (SAR). The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights: SAR studies on related quinoline (B57606) and quinazoline (B50416) scaffolds have provided valuable insights that can guide the modification of this compound. Key areas for modification include:
The Benzyloxy Group: The benzene (B151609) ring of the benzyloxy moiety at the C-7 position is a prime site for substitution. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing binding affinity to biological targets. Furthermore, the flexibility of the benzyl (B1604629) ether linkage can be altered to optimize conformational positioning within a target's binding site.
The Quinolin-4-ol Core: Modifications to the core quinoline ring system are also critical. Substitutions at various positions have been shown to significantly impact biological activity. For instance, in some quinoline series, the introduction of a fluorine atom at the C-6 position and a basic amino heterocyclic group at the C-7 position dramatically enhances antimicrobial potency.
The 4-ol Group: The hydroxyl group at the C-4 position is crucial for the quinolin-4-one tautomer, which is common in biologically active quinolones. This group can act as a key hydrogen bond donor or acceptor. Esterification or etherification at this position could create prodrugs with altered solubility or cell permeability, while its replacement with other functional groups could fundamentally change the compound's mechanism of action.
By systematically synthesizing libraries of analogues with targeted modifications at these key positions and evaluating their biological activity, researchers can build comprehensive SAR models. These models, often supported by computational and molecular docking studies, will be instrumental in designing compounds with high specificity for their intended targets, thereby minimizing off-target effects.
Table 1: Key Positions for SAR-Guided Modification of this compound
| Position | Moiety | Potential Modifications | Desired Outcome |
| C-7 | Benzyloxy Group | Substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups) | Enhance binding affinity, modulate electronics, improve metabolic stability |
| C-4 | Hydroxyl Group | Esterification, etherification, replacement with bioisosteres (e.g., -NH2, -SH) | Create prodrugs, alter hydrogen bonding potential, change mechanism of action |
| C-2, C-3, C-5, C-6, C-8 | Quinoline Core | Introduction of small alkyl groups, halogens, or other functional groups | Improve potency, selectivity, and pharmacokinetic properties |
Exploration of Novel Biological Targets and Disease Indications
The broad biological activity of the quinoline and quinolin-4-one scaffolds suggests that this compound and its future analogues could be relevant for a wide range of diseases. A key research direction will be to systematically screen these compounds against diverse biological targets to uncover novel therapeutic applications.
Potential Therapeutic Areas:
Oncology: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR, HER-2), topoisomerases, and tubulin polymerization. rsc.orgrsc.org Future analogues could be evaluated against a panel of cancer cell lines, including those from lung, breast, and colon cancers, to identify potent and selective antiproliferative agents. researchgate.net
Infectious Diseases: The quinolone class is famous for its antibacterial members (fluoroquinolones), which inhibit bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Analogues of this compound could be explored for activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the quinoline core is central to antimalarial drugs like chloroquine (B1663885) and quinine, which are thought to interfere with heme detoxification in the parasite. nih.gov This provides a strong rationale for investigating new derivatives against Plasmodium falciparum and other parasites.
Inflammatory Diseases: Certain quinoline derivatives possess anti-inflammatory properties. Future research could explore the inhibition of key inflammatory mediators, such as cytokines or enzymes like cyclooxygenase (COX), as potential mechanisms of action for novel analogues.
Neurodegenerative Diseases: The potential for quinoline compounds to act on targets within the central nervous system opens avenues for research into neurodegenerative disorders.
A related compound, 7-benzyloxyquinoline (B143902) (7BQ), has been identified as a fluorescent substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A. nih.gov While this highlights a specific biochemical interaction, it also underscores the need to screen for potential drug-drug interactions early in the development of any new analogues.
Advanced Methodologies for Scalable and Sustainable Synthesis
Moving a promising compound from laboratory-scale synthesis to industrial production requires efficient, scalable, and sustainable manufacturing processes. Traditional quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, often require harsh conditions, high temperatures, and hazardous reagents, making them less suitable for large-scale production and environmentally unfriendly. rsc.orgnih.govinfectweb.com
Future research will focus on developing and optimizing modern synthetic methodologies that align with the principles of green chemistry. rsc.org
Modern Synthetic Approaches:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. healthinformaticsjournal.comeurjchem.com Multi-step sequences can be integrated into a single continuous flow platform, reducing the need for intermediate purification and minimizing waste. nih.govauctoresonline.org The synthesis of quinolone scaffolds has been successfully demonstrated using automated high-temperature and high-pressure flow reactors, dramatically reducing reaction times from hours to minutes. healthinformaticsjournal.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. nih.gov Biocatalytic methods, such as using monoamine oxidase (MAO-N) for the oxidative aromatization of tetrahydroquinolines to quinolines, represent a sustainable route to these scaffolds. nih.gov
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-input technologies can significantly accelerate reaction rates, improve yields, and enhance selectivity. nih.govnih.gov They offer a greener alternative to conventional heating methods.
Green Catalysts and Solvents: Research is increasingly focused on replacing hazardous reagents and solvents. This includes the use of nanocatalysts, which offer high efficiency and recyclability, and environmentally benign solvents like water or ethanol (B145695). researchgate.netnih.gov Metal-free catalytic systems are also being developed to avoid contamination of the final product with heavy metals. infectweb.com
Table 2: Comparison of Synthetic Methodologies for Quinoline Scaffolds
| Methodology | Advantages | Disadvantages | Relevance for Scalability/Sustainability |
| Traditional Batch (e.g., Gould-Jacobs) | Well-established, versatile | Harsh conditions, long reaction times, hazardous waste | Low |
| Flow Chemistry | High scalability, enhanced safety, rapid reactions, process control | High initial equipment cost | High |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability issues | Medium to High |
| Microwave/Ultrasound | Rapid heating, increased yields, shorter reaction times | Scalability can be challenging for some systems | Medium |
Comprehensive Preclinical Evaluation Strategies
Before any new analogue can be considered for clinical trials, it must undergo a rigorous preclinical evaluation to establish its efficacy and safety profile. This process involves a tiered approach, starting with computational and in vitro assays and progressing to in vivo animal models.
Key Stages of Preclinical Evaluation:
In Silico Profiling: Early-stage computational screening is essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. healthinformaticsjournal.comnih.govnih.gov Web-based tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, potential for carcinogenicity, and inhibition of CYP enzymes. healthinformaticsjournal.comresearchgate.net This initial screening helps to prioritize candidates with favorable drug-like properties and flag potential liabilities early, saving time and resources.
In Vitro Assays:
Efficacy and Potency: Compounds will be tested in relevant cell-based or biochemical assays to determine their potency (e.g., IC₅₀ or MIC values). For anticancer agents, this involves screening against a panel of human cancer cell lines. nih.gov For potential antibiotics, minimum inhibitory concentration (MIC) assays against relevant bacterial strains are standard.
Cytotoxicity: The general toxicity of the compounds is assessed against non-cancerous human cell lines (e.g., HEK293T, HepG2) to determine the therapeutic index—the ratio between the toxic dose and the therapeutic dose. nih.gov
Mechanism of Action: Specific assays are employed to elucidate how the compound works. For example, kinase inhibition assays for anticancer agents or DNA gyrase inhibition assays for antibiotics.
In Vivo Models: Promising candidates from in vitro studies are advanced to animal models to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system.
Efficacy Models: The choice of model depends on the disease indication. For oncology, this often involves tumor xenograft models in mice, where human cancer cells are implanted and the effect of the drug on tumor growth is measured. nih.gov For infectious diseases, murine infection models are used to see if the compound can clear the infection. nih.gov
Toxicity and Safety Pharmacology: Acute toxicity studies in animal models (e.g., mice) are conducted to determine the maximum tolerated dose (MTD) and lethal dose (LD₅₀). mdpi.com Zebrafish embryo models are also emerging as a valuable tool for rapid in vivo toxicity screening. researchgate.net
Pharmacokinetic Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. Key parameters like half-life, clearance, and volume of distribution are measured, which are critical for determining a potential dosing regimen in humans. nih.gov
A comprehensive preclinical strategy ensures that only the most promising and safest candidates are moved forward into human clinical trials, maximizing the chances of translational success.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(Benzyloxy)quinolin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of substituted anilines with benzyl-protected hydroxyl groups. For example, refluxing intermediates in butyl alcohol with potassium tert-butoxide under argon for 12 hours, followed by purification via flash chromatography (silica gel, CH₂Cl₂:EtOH gradients), yields 6,7-substituted quinolin-4-ones . Adjusting the benzyloxy group’s position may require protecting-group strategies (e.g., selective deprotection) to avoid side reactions. Evidence from quinoline derivatives highlights the importance of solvent polarity and temperature control to minimize hydrolysis of the benzyl ether .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for unambiguous confirmation of the quinoline core and benzyloxy substitution pattern (e.g., studies on analogous sulfonamide-quinoline hybrids) .
- ¹H/¹³C NMR to verify aromatic proton environments and benzyl CH₂ signals.
- Mass spectrometry (HRMS) for molecular ion matching.
- HPLC purity analysis (>98% purity thresholds are typical for research-grade compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:
- Anticancer vs. Antihistaminic Activity : Modifications at the 2- or 6-positions (e.g., methylenedioxy or trifluoromethyl groups) can shift selectivity. SAR studies on 2-aryl-6,7-methylenedioxyquinolin-4-ones demonstrated potent antihistaminic activity, while sulfonamide-quinoline hybrids showed anticancer potential .
- Assay Variability : Standardize cell lines (e.g., MCF-7 for cancer) and control for benzyl ether stability in physiological buffers to reduce false negatives .
Q. How do computational methods enhance the design of this compound analogs?
- Methodological Answer : Molecular dynamics simulations (e.g., 3D visualization of substituent interactions) predict binding affinities to targets like histone deacetylases or kinases. Docking studies using crystal structures (e.g., PDB entries) guide rational modifications, such as introducing electron-withdrawing groups to improve metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer : Key issues include:
- Byproduct Formation : Monitor intermediates via LC-MS to detect de-benzylation or oxidation byproducts.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) must be optimized to avoid over-reduction of the quinoline ring .
- Purification : Scale-compatible techniques like centrifugal partition chromatography (CPC) improve recovery of high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
